molecular formula C12H6ClNO2 B8431292 8-chloro-5H-chromeno[2,3-b]pyridin-5-one

8-chloro-5H-chromeno[2,3-b]pyridin-5-one

Cat. No.: B8431292
M. Wt: 231.63 g/mol
InChI Key: SFSWTHUKMYYFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-5H-chromeno[2,3-b]pyridin-5-one is a chemical compound based on the privileged chromeno[2,3-b]pyridine scaffold, a tricyclic structure of significant interest in medicinal and material chemistry. This building block is supplied for research use only and is not intended for diagnostic or therapeutic applications. Chromeno[2,3-b]pyridine derivatives are investigated as key scaffolds for developing potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets in the management of neurodegenerative diseases, and inhibitors can help restore cholinergic neurotransmission . Furthermore, the chromeno[2,3-b]pyridine core is explored in material science, where its polycondensed structure shows promise as a component in organic light-emitting diodes (OLEDs) . The incorporation of a chlorine atom at the 8-position is a common modification to fine-tune the electronic properties, solubility, and binding affinity of the molecule, thereby expanding its utility in various research domains. Researchers value this compound for its versatility in synthetic chemistry. It serves as a key intermediate for further functionalization via multicomponent and one-pot reactions, which are efficient and green synthetic strategies . The chromeno[2,3-b]pyridine structure is also known to interact with proteins like Human Serum Albumin (HSA), which is a model for studying drug-protein interactions and pharmacokinetics .

Properties

Molecular Formula

C12H6ClNO2

Molecular Weight

231.63 g/mol

IUPAC Name

8-chlorochromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C12H6ClNO2/c13-7-3-4-8-10(6-7)16-12-9(11(8)15)2-1-5-14-12/h1-6H

InChI Key

SFSWTHUKMYYFFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 8-chloro-5H-chromeno[2,3-b]pyridin-5-one involves various methodologies, including one-pot reactions that yield high purity and yield without the need for extensive purification processes. For instance, multicomponent reactions have been utilized to efficiently create this compound, which is characterized by its unique chromeno-pyridine scaffold, contributing to its bioactivity .

2.1. Inhibition of Enzymes

Research indicates that derivatives of chromeno[2,3-b]pyridine compounds exhibit inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's and Parkinson's. For example, studies have shown that certain derivatives can selectively inhibit MAO-B with IC50 values in the low micromolar range, suggesting potential use as neuroprotective agents .

2.2. Anticancer Properties

This compound has also been evaluated for its anticancer properties. Case studies demonstrate that compounds within this class can inhibit tumor growth in various cancer cell lines, including breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells. The structure-activity relationship (SAR) studies reveal that modifications to the chromeno scaffold can enhance anticancer efficacy .

3.1. Neuroprotectants

Due to its ability to inhibit MAO-B and cholinesterases, this compound is being investigated as a potential neuroprotectant. Its mechanism involves increasing levels of neurotransmitters like dopamine and acetylcholine in the brain, which may alleviate symptoms associated with neurodegenerative disorders .

3.2. Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation . This opens avenues for developing treatments for inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substituents : The 8-chloro derivative has a lower melting point (109–110°C) compared to 7-chloro (193.5–194.6°C) and 6,8-dichloro (199–201°C) analogues, likely due to reduced symmetry and weaker intermolecular forces .
  • Sulfur vs. Oxygen: Thiochromeno derivatives (S instead of O) generally exhibit higher melting points, attributed to stronger S···S interactions .
  • Fluorine and Hydroxy Groups : The 9-fluoro-5-hydroxy derivative shows increased acidity (pKa ~11.85) due to electron-withdrawing effects, enhancing solubility in polar solvents .

Key Observations :

  • Efficiency : One-pot methods for 5-O-substituted derivatives achieve high yields (77–93%) under green conditions, highlighting scalability .
  • Chlorine Introduction : Direct halogenation (e.g., using HBr/HCl) is less common; most chloro derivatives are synthesized via pre-functionalized intermediates .

Key Observations :

  • Antimicrobial activity is prominent in methyl/acetyl-substituted derivatives, while chloro-substituted analogues are underexplored in biological studies .

Preparation Methods

Reaction Components and General Procedure

The most efficient method for synthesizing 8-chloro-5H-chromeno[2,3-b]pyridin-5-one involves a pseudo-four-component reaction. Salicylaldehydes, malononitrile, and 6-hydroxy-4-methylpyridin-2(1H)-ones are refluxed in pyridine under solvent-free or aqueous conditions. The reaction proceeds via a cascade mechanism involving Knoevenagel condensation, Michael addition, and Pinner cyclization.

Optimization Studies

Key variables influencing yield include solvent, catalyst, and temperature (Table 1). Pyridine acts as both solvent and catalyst, achieving yields up to 97% after 2 hours at 115°C. Ethanol with triethylamine or sodium acetate yields 32–64%, while aqueous or solvent-free conditions underperform (8–23%).

Table 1: Yield Optimization for One-Pot Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)
PyridineNone115292
EthanolEt₃N78161
H₂ONaOAc80123

Mechanistic Pathway

The mechanism begins with malononitrile deprotonation, forming an anion that reacts with salicylaldehyde to generate a Knoevenagel adduct. Intramolecular cyclization produces 4H-chromene-3-carbonitrile, which undergoes Michael addition with 4-methylpyridin-2(1H)-one. Subsequent cyclization and tautomerization yield the final product.

Green Synthesis via 4-Chloro-3-Formyl Coumarin

Environmentally Benign Approach

An alternative route employs 4-chloro-3-formyl coumarin and active methylene compounds (e.g., malononitrile) in ethanol with triethylamine and ammonium acetate. This method avoids toxic solvents and chromatographic purification, aligning with green chemistry principles.

Key Advantages

  • Yield Efficiency : Moderate to high yields (50–85%) under mild conditions.

  • Scalability : Simplified work-up via filtration and ethanol washing.

Table 2: Green Synthesis Reaction Conditions

Starting MaterialReagentCatalystSolventYield (%)
4-Chloro-3-formyl coumarinMalononitrileEt₃N, NH₄OAcEtOH85

Structural Confirmation

Synthesized compounds are characterized using ¹H/¹³C NMR, IR, and HRMS. For example, the 8-chloro derivative shows distinct aromatic proton signals at δ 7.24–7.46 ppm and a carbonyl peak at 1700 cm⁻¹ in IR.

Comparative Analysis of Methods

Efficiency and Practicality

  • One-Pot Method : Superior yields (up to 97%) but requires pyridine, which complicates waste disposal.

  • Green Synthesis : Lower yields (85%) but environmentally sustainable and industrially viable.

Applications in Medicinal Chemistry

Molecular docking studies reveal that this compound derivatives exhibit affinity for sirtuin 2 (SIRT2), a target for neurodegenerative diseases. The chloro substituent enhances binding interactions with hydrophobic pockets .

Q & A

Q. What are the common synthetic routes for 8-chloro-5H-chromeno[2,3-b]pyridin-5-one derivatives, and how do reaction conditions influence yield?

The synthesis of chromeno-pyridinone derivatives often involves cyclocondensation or multi-component reactions. A green approach uses 4-chloro-3-formyl coumarin and compounds with active methylene groups (e.g., acetylacetone) in the presence of Et₃N and NH₄OAc in ethanol at 60°C, achieving yields up to 82% without chromatographic separation . Alternatively, a pseudo-four-component reaction combines salicylaldehyde, malononitrile, and pyridinone derivatives in pyridine under reflux, yielding functionalized derivatives . Chlorination steps, such as using 1-bromo-5-chloropentane, can introduce chloro substituents, as seen in the synthesis of related compounds with 68% yield and confirmed by ¹H NMR (δ 8.72–8.69 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : Proton environments are resolved (e.g., δ 7.30–7.33 ppm for aromatic protons in ethyl-substituted derivatives) .
  • HRMS : Validates molecular ion peaks (e.g., m/z = 284.0929 [M+H]⁺ for ethyl 2-methyl-5-oxo derivatives) .
  • X-ray crystallography : Confirms fused-ring geometry, as demonstrated in related thiochromeno-pyridinones .
    Contradictions in spectral data (e.g., unexpected splitting patterns) can be resolved by comparative analysis with structurally validated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yields in chromeno-pyridinone synthesis?

Systematic optimization involves varying temperature , catalyst loading , and solvent polarity . For example:

ConditionYield (%)Notes
EtOH, 60°C, 2 h82Optimal for acetylacetone
Ultrasound irradiation75Reduced reaction time
Room temperature45Lower efficiency
The use of DABCO as a catalyst in [3+3] annulation reactions improves regioselectivity, while solid-state melt reactions under solvent-free conditions enhance atom economy .

Q. How do computational methods contribute to understanding the bioactivity of chromeno-pyridinone derivatives?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications for enhanced antibacterial activity .
  • Molecular docking : Identifies binding interactions with targets like bacterial enzymes. For example, quinoline-substituted derivatives show strong affinity for Staphylococcus aureus DNA gyrase (binding energy: −9.2 kcal/mol) .
  • ADMET predictions : Assess pharmacokinetic profiles, such as blood-brain barrier permeability and cytochrome P450 inhibition, to prioritize candidates for synthesis .

Q. What strategies resolve contradictions in mechanistic studies of chromeno-pyridinone synthesis?

  • Isotopic labeling : Traces intermediates in DABCO-catalyzed annulation reactions using mass spectrometry .
  • Kinetic studies : Compare rate constants under varying conditions (e.g., solvent polarity, catalyst) to identify rate-determining steps .
  • Cross-validation : Correlate experimental data (e.g., ¹³C NMR shifts) with computational models to confirm proposed intermediates .

Q. How can structural modifications enhance the biological activity of this compound?

  • Electron-withdrawing groups : Fluorine at the 9-position increases metabolic stability (predicted logP: 2.1 vs. 2.5 for non-fluorinated analogs) .
  • Hybrid scaffolds : Coupling with pyrrolo-pyrimidine moieties improves kinase inhibition (IC₅₀: 0.8 μM vs. >10 μM for parent compound) .
  • Steric hindrance : Cyclopentyl substitutions at the 8-position reduce off-target interactions, as seen in pyrido-pyrimidinones .

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